ETHYL 4-[2-(4-CYCLOHEXYLPHENOXY)ACETAMIDO]BENZOATE
Overview
Description
ETHYL 4-[2-(4-CYCLOHEXYLPHENOXY)ACETAMIDO]BENZOATE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of an ethyl ester group, a cyclohexylphenoxy moiety, and an acetamido group attached to a benzoate backbone. Its complex structure makes it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[2-(4-CYCLOHEXYLPHENOXY)ACETAMIDO]BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-cyclohexylphenol with ethyl bromoacetate in the presence of a base to form ethyl 4-(4-cyclohexylphenoxy)acetate. This intermediate is then reacted with 4-aminobenzoic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the product. Industrial methods may also incorporate purification steps like recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[2-(4-CYCLOHEXYLPHENOXY)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 4-[2-(4-CYCLOHEXYLPHENOXY)ACETAMIDO]BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 4-[2-(4-CYCLOHEXYLPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the cyclohexylphenoxy moiety may interact with hydrophobic pockets in proteins, while the acetamido group can form hydrogen bonds with active site residues. These interactions can lead to changes in the biological activity of the target molecules, resulting in various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-CYCLOHEXYLPHENOXY)ETHYL]ACETAMIDE: Shares a similar cyclohexylphenoxy moiety but differs in the presence of an ethyl acetamide group instead of the benzoate ester.
ETHYL (4-CYCLOHEXYLPHENOXY)ACETATE: Similar structure but lacks the acetamido group.
Uniqueness
ETHYL 4-[2-(4-CYCLOHEXYLPHENOXY)ACETAMIDO]BENZOATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the cyclohexylphenoxy and acetamido groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 4-[[2-(4-cyclohexylphenoxy)acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-2-27-23(26)19-8-12-20(13-9-19)24-22(25)16-28-21-14-10-18(11-15-21)17-6-4-3-5-7-17/h8-15,17H,2-7,16H2,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KENFSKXGUZSQIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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